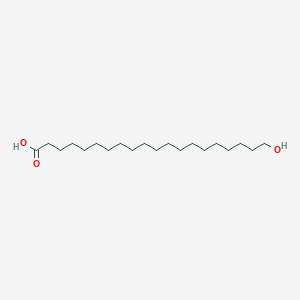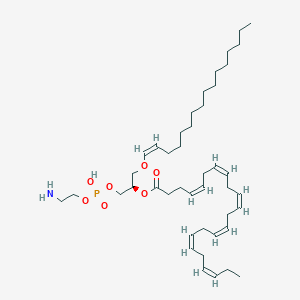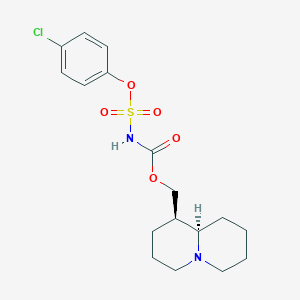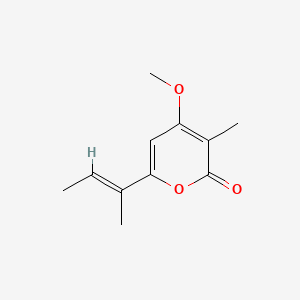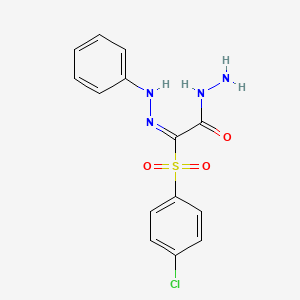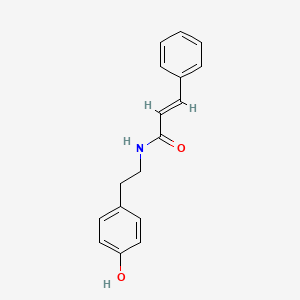
Cinnamoyltyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-trans-cinnamoyltyramine is a member of the class of cinnamamides that is tyramine substituted by a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom. It is found in rice and exhibits an allelopathic effect to suppress the growth of weeds. It has a role as a phytoalexin, an antimicrobial agent, a platelet aggregation inhibitor and an allelochemical. It is a secondary carboxamide, a member of cinnamamides and a member of phenols. It derives from a tyramine and a trans-cinnamic acid.
Cinnamoyltyramine is a natural product found in Aristolochia elegans and Aristolochia cucurbitifolia with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-Caffeoyltyramine, a derivative of cinnamoyltyramine, shows promising anticancer properties. It was found to be potent in inhibiting the proliferation of various cancer cell lines, including U937 and Jurkat cells. This inhibition is primarily achieved by decreasing protein tyrosine kinase activity and inducing caspase-3 activity, leading to cell death (Park & Schoene, 2003).
Plant Growth Inhibition
N-trans-cinnamoyltyramine (NTCT), synthesized from this compound, exhibits strong inhibitory effects on plant growth. This compound, first identified in rice, significantly hampers the growth of cress and barnyardgrass at very low concentrations. This discovery highlights its potential application as a bioherbicide (Thi et al., 2017).
Antioxidant Properties
This compound and its derivatives have been studied for their antioxidant capacities. These compounds are effective in protecting DNA from oxidative damage and scavenging free radicals, suggesting their potential use in oxidative stress-related conditions (Yang, Song, & Liu, 2011).
Antibacterial Effects
Cinnamoylphenethylamines, which include this compound, have been identified in plants like Amaranthus spp. and shown to possess antibacterial properties. This indicates their potential application in combating bacterial infections, particularly in plant protection and possibly in human medicine (Pedersen et al., 2010).
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
InChI-Schlüssel |
KGOYCHSKGXJDND-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Synonyme |
N-cinnamoyltyramine N-trans-cinnamoyltyramine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

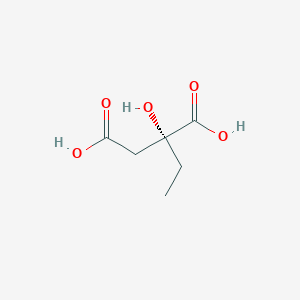
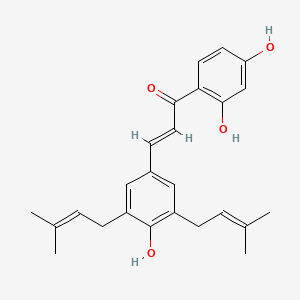
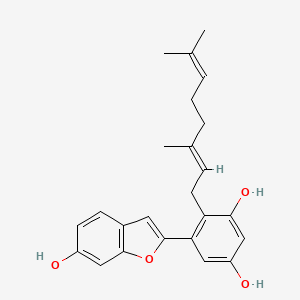
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
